4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide
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Description
The compound “4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide” is a complex organic molecule. It is related to the class of compounds known as coumarins . Coumarins are a type of organic compound that are found in nature and have a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and cholinesterase inhibitory properties .
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of ChemDiv1_004661 and related compounds. Some studies have reported that certain coumarin derivatives exhibit antimicrobial properties. For instance, compounds containing a coumarin ring have demonstrated activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
- Researchers have utilized 7-hydroxycoumarin derivatives as building blocks for novel coumarin-based anticancer agents . Investigating ChemDiv1_004661’s specific effects on cancer cells and its potential as a therapeutic agent warrants further exploration.
- Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry and materials science . These compounds can selectively detect specific analytes or ions.
- Coumarins have been studied for their anti-inflammatory and antioxidant effects . These properties are relevant in various health contexts.
- Some coumarins exhibit inhibitory activity against cholinesterase and monoamine oxidase enzymes . These enzymes play crucial roles in neurological health.
Antimicrobial Activity
Anticancer Properties
Fluorescent Chemosensors
Anti-Inflammatory and Antioxidant Activities
Cholinesterase and Monoamine Oxidase Inhibition
properties
IUPAC Name |
4-oxo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O5S/c25-16-10-19(28-18-8-4-2-6-13(16)18)20(26)24-22-23-15(11-30-22)14-9-12-5-1-3-7-17(12)29-21(14)27/h1-11H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFNEKNJCVNLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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